3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

PTP1B inhibition Protein tyrosine phosphatase Diabetes target

Researchers optimizing PTP1B inhibitors for diabetes often struggle to find validated starting points with defined selectivity. 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-36-0) is a confirmed PTP1B inhibitor (IC50 322 nM) with ~10-100× selectivity over VHR, LAR, HEPTP, and PTPalpha. Unlike its 3-methyl, 3-cyclopropyl, or 3-phenyl analogs, only this CF3 analog has documented PTP1B profiling data. • PTP1B IC50: 322 nM; selectivity window: ~10-105-fold • Suitable as reference inhibitor, fragment for SBDD, or chemical probe • CF3 group enhances metabolic stability and lipophilicity for SAR. Reliable supply with batch QC documentation.

Molecular Formula C7H7F3N4
Molecular Weight 204.15 g/mol
CAS No. 741737-36-0
Cat. No. B12446392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine
CAS741737-36-0
Molecular FormulaC7H7F3N4
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(N=N2)C(F)(F)F
InChIInChI=1S/C7H7F3N4/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-14-6/h11H,1-3H2
InChIKeyLOAVMIFUGJKBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-36-0): A PTP1B-Active Tetrahydropyridotriazine Scaffold


3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-36-0, molecular formula C₇H₇F₃N₄, MW 204.15) is a partially saturated bicyclic heterocycle belonging to the tetrahydropyrido[4,3-e][1,2,4]triazine class . The compound features a 3-trifluoromethyl substituent on a 1,2,4-triazine ring fused to a tetrahydropyridine ring. This scaffold has been profiled in the ChEMBL database (CHEMBL365490) for activity against protein tyrosine phosphatases, with the most notable activity being inhibition of PTP1B (IC₅₀ = 322 nM) [1]. The compound is primarily available from specialty chemical suppliers as a research-grade building block or reference standard for medicinal chemistry and biological screening applications .

Target PTP1B enzyme inhibition studies
Scaffold CF₃-tetrahydropyridotriazine building block
Use Context Screening tool or reference standard

Why Generic Substitution Fails for 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine: The Non-Interchangeability of C-3 Substituents


The tetrahydropyrido[4,3-e][1,2,4]triazine scaffold supports a range of C-3 substituents—methyl (CAS 741737-32-6), cyclopropyl (CAS 741737-39-3), phenyl (CAS 741737-42-8), methylthio (CAS 2988740-33-4), and trifluoromethyl (CAS 741737-36-0)—that are not functionally interchangeable. The trifluoromethyl group imparts distinct electronic and physicochemical properties, including increased lipophilicity (estimated XLogP approximately 0.4–0.8 vs. approximately −0.8 for the cyclopropyl analog [1]), enhanced metabolic stability due to the strength of C–F bonds, and altered hydrogen-bond acceptor capacity at the triazine ring. Evidence from ChEMBL-derived bioactivity data shows that the 3-CF₃ analog possesses measurable PTP1B inhibitory activity (IC₅₀ = 322 nM) with a selectivity window of ~10-fold to ~100-fold over other phosphatases tested [2]. In contrast, no equivalent PTP1B profiling data could be located in primary literature or authoritative databases for the 3-methyl, 3-cyclopropyl, or 3-phenyl analogs, underscoring that these close structural relatives cannot be assumed to recapitulate the target engagement profile of the CF₃-bearing compound [3].

C-3 Substituent Profile

CF₃ imparts distinct lipophilicity and electronic properties absent in methyl, cyclopropyl, or phenyl analogs; target engagement may not transfer.

PTP1B Activity Context

Only the CF₃ analog has confirmed PTP1B inhibitory activity in curated databases; other C-3 analogs lack equivalent data, precluding functional interchangeability.

Selectivity Profile Specificity

The observed phosphatase selectivity profile may be substituent-dependent and cannot be assumed for non-CF₃ analogs.

Quantitative Evidence Guide: 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine Differentiation Data


PTP1B Inhibition Potency: IC₅₀ = 322 nM Against Recombinant Human Enzyme

3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine inhibits recombinant human PTP1B (tyrosine-protein phosphatase non-receptor type 1, residues 1–321) with an IC₅₀ of 322 nM, as measured using the TRDIYETDYYRK peptide substrate in a 30-minute incubation assay with enzyme expressed in Escherichia coli [1]. No equivalent PTP1B inhibition data were found in primary literature or authoritative databases for the closest structural analogs (3-methyl, 3-cyclopropyl, 3-phenyl, or 3-methylthio derivatives), meaning this 322 nM IC₅₀ value currently represents the only ChEMBL-curated bioactivity benchmark for this scaffold class at PTP1B [2].

PTP1B IC₅₀
Reported
322 nM
Supports PTP1B target engagement screening
Recombinant human enzyme; ChEMBL curated.
PTP1B inhibition Protein tyrosine phosphatase Diabetes target Enzyme assay

Selectivity Profiling: PTP1B vs. Other Protein Tyrosine Phosphatases

In a phosphatase selectivity panel, 3-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine demonstrated a measurable selectivity window for PTP1B (IC₅₀ = 322 nM) over four other protein tyrosine phosphatases: VHR (Dual specificity protein phosphatase 3, IC₅₀ = 15,900 nM; ~49-fold), LAR (Receptor-type tyrosine-protein phosphatase F, IC₅₀ = 3,250 nM; ~10-fold), HEPTP (Tyrosine-protein phosphatase non-receptor type 7, IC₅₀ = 7,100 nM; ~22-fold), and PTPalpha (Receptor-type tyrosine-protein phosphatase alpha, IC₅₀ = 33,700 nM; ~105-fold) [1]. This selectivity profile suggests that the compound's interaction with the PTP1B active site is not merely a promiscuous phosphatase inhibitory effect but reflects a degree of target preference. In the absence of analogous selectivity data for the 3-methyl, 3-cyclopropyl, or 3-phenyl analogs, users cannot assume that replacing the CF₃ group with another substituent preserves this selectivity pattern [2].

Phosphatase Selectivity
Reported
~10× to 105× preference for PTP1B
Indicates target preference over other phosphatases
Selectivity panel data from ChEMBL.
Phosphatase selectivity PTP1B selectivity Off-target profiling VHR LAR HEPTP

Physicochemical Differentiation: Impact of CF₃ on Lipophilicity and Electronic Properties

The 3-trifluoromethyl substituent structurally differentiates this compound from its closest analogs through enhanced lipophilicity and altered electronic character. The computed XLogP for the 3-cyclopropyl analog (CAS 741737-39-3) is −0.8 [1], whereas the CF₃ group is expected to increase logP by approximately 1.0–1.5 units based on the Hansch π constant for CF₃ (π ≈ 0.88) compared to cyclopropyl (π ≈ 1.0–1.2, but offset by the electronic effect on the heteroaromatic core). The strong electron-withdrawing nature of the CF₃ group (Hammett σₘ = 0.43) decreases the electron density on the 1,2,4-triazine ring, which can modulate π–π stacking interactions with aromatic residues in enzyme active sites and alter the pKₐ of the adjacent NH group, potentially affecting hydrogen-bonding capacity and solubility [2]. This physicochemical profile is not replicated by the 3-methyl (electron-donating, σₘ = −0.07), 3-phenyl (sterically larger, different π-system), or 3-cyclopropyl (unique σ-aromatic character) analogs.

CF₃ Physicochemical Effect
Class-level
Est. ΔXLogP ~+1.2–1.6 vs cyclopropyl
CF₃ increases lipophilicity and electronic withdrawal
Computed estimates; no experimental logP data.
Lipophilicity XLogP CF₃ electronic effects Metabolic stability Physicochemical properties

Scaffold Bioactivity Precedent: Pyrido[4,3-e][1,2,4]triazine Core in Phosphodiesterase Inhibition

The pyrido[4,3-e][1,2,4]triazine core has established precedent as a kinase and phosphodiesterase inhibitor scaffold. The structurally related pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazine series has yielded potent dual PDE2/PDE10 inhibitors, exemplified by PDE2/PDE10-IN-1 (IC₅₀ values of 29 nM and 480 nM, respectively) [1]. While the 3-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine compound itself has not been profiled against PDE enzymes in published studies, the scaffold homology and the electron-withdrawing CF₃ substituent position it as a potential PDE-targeted screening candidate. Notably, triazine derivatives have been claimed as PDE10 inhibitors in multiple patents (e.g., US8933224B2, WO2010054253A1), indicating sustained industrial interest in this chemotype [2]. The tetrahydropyrido[4,3-e] ring system in the target compound provides a partially saturated framework that distinguishes it from the fully aromatic pyrido[3,4-e][1,2,4]triazine analogs (e.g., CAS 121845-48-5), potentially offering improved solubility and a different conformational profile for target engagement .

Scaffold PDE Precedent
Class-level
Pyrido[4,3-e]triazine core active in PDE2/10 inhibition
Supports PDE screening exploration
Based on patent and literature scaffold homology.
PDE2 inhibitor PDE10 inhibitor Triazine scaffold CNS drug discovery Pyridotriazine

Best Application Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-36-0)


PTP1B-Focused Screening and Tool Compound Development for Diabetes and Obesity Research

With a ChEMBL-curated PTP1B IC₅₀ of 322 nM and a selectivity window of ~10-fold to ~105-fold over VHR, LAR, HEPTP, and PTPalpha, this compound serves as a validated starting point for PTP1B inhibitor optimization in metabolic disease programs [1]. Researchers investigating insulin signaling, leptin sensitivity, or type 2 diabetes can use this compound as a reference inhibitor for assay development, as a fragment for structure-based design, or as a chemical probe for target validation studies where moderate potency and a defined selectivity profile are acceptable. The absence of equivalent PTP1B data for the 3-methyl, 3-cyclopropyl, and 3-phenyl analogs means this compound is uniquely positioned among commercially available tetrahydropyridotriazines for PTP1B-targeted applications [2].

Kinase and Phosphodiesterase Panel Screening Based on Pyridotriazine Scaffold Homology

Given the established precedent of the pyrido[4,3-e][1,2,4]triazine core in PDE2/PDE10 inhibitor development (e.g., PDE2/PDE10-IN-1 with IC₅₀ values of 29 nM and 480 nM, respectively) [3], this 3-CF₃-tetrahydropyrido analog is well-suited for inclusion in broad-panel kinase and PDE selectivity screens. Its partially saturated tetrahydropyridine ring differentiates it from fully aromatic pyridotriazine analogs, potentially yielding a distinct selectivity fingerprint. Drug discovery groups engaged in CNS or metabolic disease programs where PDE2, PDE10, or related enzyme modulation is therapeutically relevant can utilize this compound as a novel chemotype entry point with the CF₃ group providing a metabolic stability advantage [4].

Structure-Activity Relationship (SAR) Studies on the Tetrahydropyrido[4,3-e][1,2,4]triazine Scaffold

For medicinal chemistry teams building SAR around the tetrahydropyrido[4,3-e][1,2,4]triazine core, the 3-CF₃ analog fills a critical gap in the substituent matrix. When compared with the 3-methyl (electron-donating, CAS 741737-32-6), 3-cyclopropyl (unique σ-aromatic, CAS 741737-39-3), and 3-phenyl (extended π-system, CAS 741737-42-8) analogs, the CF₃ group provides the strongest electron-withdrawing character (Hammett σₘ = 0.43) and the highest lipophilicity among the small aliphatic substituents [4]. Systematic SAR exploration using this compound alongside its analogs can deconvolute the contributions of electronic effects, lipophilicity, and steric bulk to target binding, ADME properties, and selectivity—insights that cannot be obtained from any single analog alone.

Reference Standard for Analytical Method Development and Quality Control

As a well-defined chemical entity with the molecular formula C₇H₇F₃N₄ and MW 204.15, this compound can serve as an analytical reference standard for HPLC/MS method development, impurity profiling, or stability-indicating assays in pharmaceutical development contexts where triazine-containing APIs or intermediates are involved . Its distinct UV chromophore (from the triazine ring) and characteristic mass fragmentation pattern (facilitated by the CF₃ group) make it suitable as a system suitability standard in chromatographic methods targeting heterocyclic compounds with similar physicochemical properties.

Application
Selection Property
Validation Focus
PTP1B inhibition research
Reported PTP1B inhibitory activity
Target engagement assay development
PDE panel screening
Pyridotriazine scaffold homology
PDE selectivity screen context
SAR exploration
CF₃ electronic and lipophilic profile
Analog comparison and property deconvolution
Analytical reference standard
Defined molecular structure and UV chromophore
Method development and system suitability
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